molecular formula C5H8FNO4 B127155 4-Fluoro-DL-glutamic acid CAS No. 2708-77-2

4-Fluoro-DL-glutamic acid

Cat. No.: B127155
CAS No.: 2708-77-2
M. Wt: 165.12 g/mol
InChI Key: JPSHPWJJSVEEAX-UHFFFAOYSA-N
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Description

4-Fluoro-DL-glutamic acid is a fluorinated amino acid that has garnered significant interest in scientific research due to its unique properties. The incorporation of a fluorine atom into the glutamic acid molecule alters its physicochemical properties, making it a valuable compound in various fields such as chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

4-Fluoro-DL-glutamic acid plays a significant role in biochemical reactions, particularly those involving amino acid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with glutamate decarboxylase, an enzyme responsible for converting glutamate to gamma-aminobutyric acid (GABA). Studies have shown that this compound can inhibit this enzyme, thereby affecting GABA synthesis . Additionally, this compound can interact with other enzymes involved in amino acid metabolism, potentially altering their activity and the overall metabolic flux.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of glutamate decarboxylase by this compound can lead to altered GABA levels, which in turn affects neuronal signaling and function . Furthermore, this compound can modulate the expression of genes involved in amino acid metabolism, leading to changes in cellular metabolic pathways and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of glutamate decarboxylase is a key example, where the compound binds to the enzyme’s active site, preventing the conversion of glutamate to GABA . This inhibition can lead to downstream effects on cellular signaling and metabolism. Additionally, this compound may interact with other enzymes and proteins, either inhibiting or activating them, thereby influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of glutamate decarboxylase, resulting in prolonged alterations in GABA levels and neuronal function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit glutamate decarboxylase without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in neuronal signaling and potential neurotoxicity. It is crucial to determine the optimal dosage that achieves the desired biochemical effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as glutamate decarboxylase, altering the metabolic flux and levels of metabolites like GABA . The compound’s influence on these pathways can have wide-ranging effects on cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its activity and the extent of its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-DL-glutamic acid can be synthesized through several methods. One common approach is the Michael reaction, which involves the addition of a fluorinated compound to an unsaturated carbonyl compound . Another method is the inverse-Michael reaction or electrophilic/nucleophilic fluorination . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of 4-fluoroglutamic acid often involves the resolution of racemic mixtures to obtain enantiomerically pure compounds. Techniques such as recrystallization, chiral gas chromatography, and the use of aminoacylase enzymes are employed to separate the stereoisomers .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-DL-glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include N-bromosuccinimide, N-fluorobenzenesulfonimide, and triethylamine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products: The major products formed from these reactions include fluorinated derivatives of glutamic acid and other related compounds. These products have unique properties that make them valuable in various applications .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-DL-glutamic acid is unique due to its specific fluorination at the 4-position, which imparts distinct electronic and steric properties. This makes it particularly useful in studying enzyme interactions and developing fluorinated pharmaceuticals .

Properties

IUPAC Name

2-amino-4-fluoropentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSHPWJJSVEEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949843
Record name 2-amino-4-fluoropentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2708-77-2
Record name 4-Fluoroglutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2708-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoroglutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002708772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-amino-4-fluoropentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoroglutamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.457
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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